N-{2-[(1-phenylethyl)amino]ethyl}acetamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
N-[2-(1-phenylethylamino)ethyl]acetamide |
InChI |
InChI=1S/C12H18N2O/c1-10(12-6-4-3-5-7-12)13-8-9-14-11(2)15/h3-7,10,13H,8-9H2,1-2H3,(H,14,15) |
InChI Key |
PGFYGQAQRZQUCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NCCNC(=O)C |
Origin of Product |
United States |
Synthesis and Synthetic Methodologies of N 2 1 Phenylethyl Amino Ethyl Acetamide and Analogues
Strategic Approaches to N-{2-[(1-phenylethyl)amino]ethyl}acetamide Synthesis
The synthesis of this compound can be approached through several strategic routes, primarily involving the formation of the crucial N-(1-phenylethyl)ethane-1,2-diamine intermediate followed by a selective acylation step.
Direct Amidation Pathways
A primary and straightforward method for the synthesis of this compound involves the direct acylation of the precursor N-(1-phenylethyl)ethane-1,2-diamine. This diamine possesses two nitrogen atoms with different steric environments and basicities, allowing for selective N-acetylation. The primary amino group is generally more reactive towards acylation than the secondary amino group, which is sterically hindered by the adjacent phenylethyl group.
The reaction typically involves treating N-(1-phenylethyl)ethane-1,2-diamine with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. The choice of solvent and the presence of a base are critical to control the selectivity and yield of the mono-acetylated product. A non-protic solvent is commonly used, and a mild base can be employed to neutralize the acid generated during the reaction, particularly when using acetyl chloride. The reaction conditions can be optimized to favor the formation of the desired this compound over the di-acetylated byproduct.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| N-(1-phenylethyl)ethane-1,2-diamine | Acetic Anhydride | This compound | Direct Amidation |
| N-(1-phenylethyl)ethane-1,2-diamine | Acetyl Chloride | This compound | Direct Amidation |
One-Pot Synthetic Routes
One-pot synthetic methodologies offer an efficient alternative to multi-step procedures by reducing reaction time, minimizing waste, and simplifying purification processes. For the synthesis of this compound, a one-pot approach could involve the in-situ formation of the N-(1-phenylethyl)ethane-1,2-diamine intermediate followed by its immediate acylation.
One such strategy is the reductive amination of N-(2-aminoethyl)acetamide with acetophenone (B1666503). In this process, N-(2-aminoethyl)acetamide and acetophenone are reacted in the presence of a reducing agent. This reaction forms an imine intermediate which is then reduced to yield the target compound. Common reducing agents for this transformation include sodium borohydride (B1222165), sodium cyanoborohydride, or catalytic hydrogenation. This one-pot method is attractive due to its operational simplicity and the use of readily available starting materials.
Another potential one-pot route involves the reaction of ethylenediamine (B42938) with acetophenone under reductive amination conditions to form N-(1-phenylethyl)ethane-1,2-diamine, which is then acylated in the same reaction vessel without isolation. This would require careful control of the reaction conditions to ensure the sequential reactions proceed efficiently.
| Starting Material 1 | Starting Material 2 | Reagent | Product | Synthesis Type |
| N-(2-aminoethyl)acetamide | Acetophenone | Reducing Agent | This compound | One-Pot Reductive Amination |
| Ethylenediamine | Acetophenone | Reducing Agent, then Acetylating Agent | This compound | One-Pot Reductive Amination and Acylation |
Chiral Synthesis and Stereoselective Approaches
The presence of a chiral center in the 1-phenylethyl group of this compound means that it can exist as two enantiomers, (R)- and (S)-N-{2-[(1-phenylethyl)amino]ethyl}acetamide. The synthesis of enantiomerically pure forms of this compound is of significant interest and can be achieved through various stereoselective strategies.
A common approach is to start with an enantiomerically pure precursor, such as (R)- or (S)-1-phenylethylamine. This chiral amine can be used to synthesize the chiral intermediate, N-(1-phenylethyl)ethane-1,2-diamine, which retains the stereochemistry of the starting material. Subsequent acylation of this chiral diamine then yields the corresponding enantiomer of this compound.
Asymmetric synthesis methodologies can also be employed to introduce the chiral center stereoselectively. For instance, the asymmetric reductive amination of a suitable precursor can be achieved using a chiral catalyst or a chiral auxiliary. While more complex, these methods can provide high enantiomeric excess of the desired product. The development of chiral 1,2-diamines is an active area of research, with methods such as asymmetric lithiation-substitution of imidazolidines offering routes to chiral substituted ethylenediamines. acs.org
Synthesis of this compound Analogues and Derivatives
The modular nature of this compound allows for the synthesis of a wide range of analogues and derivatives through modifications at either the acetamide (B32628) or the phenylethylamine moiety.
Structural Modifications at the Acetamide Moiety
Analogues with variations in the acetamide portion of the molecule can be readily synthesized by reacting N-(1-phenylethyl)ethane-1,2-diamine with different acylating agents. Instead of acetic anhydride or acetyl chloride, other acid chlorides or anhydrides can be used to introduce a variety of acyl groups. This allows for the exploration of the impact of different substituents on the properties of the molecule. For example, using benzoyl chloride would yield N-{2-[(1-phenylethyl)amino]ethyl}benzamide. The general reactivity of the primary amine in N-(1-phenylethyl)ethane-1,2-diamine makes it a versatile platform for the synthesis of a library of N-acyl derivatives. The synthesis of N-acyl ethylenediamine derivatives is a well-established field, providing a foundation for these modifications. sciforum.net
| Precursor | Acylating Agent | Product Analogue |
| N-(1-phenylethyl)ethane-1,2-diamine | Propionyl Chloride | N-{2-[(1-phenylethyl)amino]ethyl}propanamide |
| N-(1-phenylethyl)ethane-1,2-diamine | Benzoyl Chloride | N-{2-[(1-phenylethyl)amino]ethyl}benzamide |
| N-(1-phenylethyl)ethane-1,2-diamine | Chloroacetyl Chloride | 2-Chloro-N-{2-[(1-phenylethyl)amino]ethyl}acetamide |
Modifications of the Phenylethylamine Moiety
Modifications to the phenylethylamine part of the molecule can be achieved by starting the synthetic sequence with a substituted 1-phenylethylamine (B125046) or a corresponding substituted acetophenone. For instance, using a methoxy-substituted acetophenone in a reductive amination reaction with ethylenediamine would ultimately lead to an analogue of this compound with a methoxy (B1213986) group on the phenyl ring. This approach allows for the systematic variation of electronic and steric properties of the aromatic ring. The synthesis of N-substituted ethylenediamine derivatives from a variety of amines and carbonyl compounds is a versatile strategy for creating a diverse range of analogues. asianpubs.orggoogle.com
| Substituted Starting Material | Product Analogue |
| 4-Methoxyacetophenone | N-{2-[(1-(4-methoxyphenyl)ethyl)amino]ethyl}acetamide |
| 4-Chloroacetophenone | N-{2-[(1-(4-chlorophenyl)ethyl)amino]ethyl}acetamide |
| 1-(Naphthalen-1-yl)ethan-1-one | N-{2-[(1-(naphthalen-1-yl)ethyl)amino]ethyl}acetamide |
Incorporation of Heterocyclic Systems
The core structure of this compound serves as a scaffold for the introduction of various heterocyclic systems, a common strategy in medicinal chemistry to modulate pharmacological properties. The synthesis of such analogues typically involves coupling the primary amine of an ethylenediamine derivative with a heterocyclic moiety.
One prevalent method involves the N-acylation of a precursor amine with an activated carboxylic acid containing a heterocycle. For instance, reacting 2-aminothiophene-3-carbonitrile (B183302) with an activated form of 2-(thiophen-2-yl)acetic acid yields a novel heterocyclic amide derivative. nih.gov This reaction proceeds in two steps: first, the activation of the carboxylic acid, often with thionyl chloride to form an acyl chloride, followed by the reaction of this intermediate with the amine. nih.gov
Another approach is the condensation of a suitable precursor, such as 4-hydroxycoumarin, with ethylenediamine in a solvent like glacial acetic acid. This can lead to the formation of a heterocyclic amine, and interestingly, may also result in the simultaneous N-acetylation of the terminal amino group, yielding a product like N-{2-[(2-Oxo-2H-chromen-4-yl)amino]ethyl}acetamide. mdpi.com
Furthermore, the synthesis of phenylacetamide derivatives containing 4-arylthiazole moieties has been achieved by introducing the thiazole (B1198619) group into an amide scaffold. nih.gov This multi-step synthesis can start from p-phenylenediamine (B122844) and involve protection, amide formation, deprotection, conversion to a thiourea, and finally, condensation with an α-halocarbonyl compound to form the target thiazole derivative. nih.gov These methodologies demonstrate the versatility of the core acetamide structure in accommodating a wide range of heterocyclic systems, including thiophenes, coumarins, and thiazoles. nih.govmdpi.comnih.gov
The following table outlines representative synthetic strategies for incorporating heterocyclic systems.
| Starting Material 1 | Starting Material 2 | Heterocycle Incorporated | Key Reagents/Conditions | Resulting Analogue Class |
| 4-Hydroxycoumarin | Ethylenediamine | Coumarin | Glacial Acetic Acid, Reflux | N-{(Heterocyclyl)amino}ethyl acetamides mdpi.com |
| 2-Aminothiophene-3-carbonitrile | 2-(Thiophen-2-yl)acetic acid | Thiophene | Thionyl Chloride (for activation) | N-(Cyanothiophen-yl) acetamides nih.gov |
| 4-Amino-N-phenylacetamide derived thiourea | α-Bromophenylethanone | Thiazole | Ethanol, Reflux | N-Phenylacetamides with 4-arylthiazole moieties nih.gov |
| 2-Mercaptobenzimidazole | 2-Chloro-N-substituted-acetamides | Benzimidazole | Ethanol, Triethylamine | 2-((Acetamido)mercapto)benzimidazoles nih.gov |
Reaction Mechanisms and Pathway Elucidation
The primary synthetic route to this compound is reductive amination. This reaction converts a carbonyl group (from a ketone or aldehyde) and an amine into a secondary or tertiary amine via an intermediate imine. wikipedia.org
The mechanism for the reductive amination between acetophenone and a primary amine like N-(2-aminoethyl)acetamide involves two main stages:
Imine Formation : The nucleophilic nitrogen of the amine attacks the electrophilic carbonyl carbon of the acetophenone. youtube.com This is followed by a series of proton transfers, leading to the formation of a hemiaminal intermediate. wikipedia.orgresearchgate.net Under mildly acidic conditions, which are optimal for this step, the hemiaminal undergoes dehydration (loss of a water molecule) to form a C=N double bond, yielding an imine (or Schiff base) intermediate. wikipedia.orgresearchgate.netmasterorganicchemistry.com The removal of water can drive the equilibrium towards the formation of the imine. youtube.com
Reduction : The formed imine is then reduced to the final amine product. wikipedia.org This reduction can be achieved in situ by including a suitable reducing agent in the reaction mixture. wikipedia.org Common reducing agents for this step include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂ gas with a palladium catalyst). youtube.commasterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it is mild enough to selectively reduce the imine in the presence of the starting carbonyl compound. masterorganicchemistry.com
The Leuckart reaction offers an alternative pathway for reductive amination, using formamide (B127407) or ammonium (B1175870) formate (B1220265). scispace.com The proposed mechanism involves the reaction of the carbonyl compound with formamide to create a formylimine, which is then reduced by a hydride transfer from a formate ion. scispace.com
Theoretical calculations and mechanistic studies highlight the crucial role of an acid catalyst in the reductive amination process. The acid not only facilitates the dehydration step to form the imine but can also play a role in the initial nucleophilic attack, especially when the carbonyl compound has electron-donating groups. researchgate.net
Catalytic Systems in Synthesis (e.g., Phase Transfer Catalysis)
Catalytic systems are integral to modern organic synthesis for improving reaction efficiency, yield, and environmental friendliness. wikipedia.org For the synthesis of this compound and its analogues, various catalytic approaches are relevant, with Phase Transfer Catalysis (PTC) being a prominent example.
Phase Transfer Catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile). mdma.ch A phase-transfer catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, transports a reactant from one phase to the other, enabling the reaction to proceed. mdma.chcrdeepjournal.org This method is particularly useful for N-alkylation reactions, which are fundamental to the synthesis of substituted amines. PTC can increase reaction rates, improve yields, and eliminate the need for hazardous or expensive solvents. crdeepjournal.org
In the context of synthesizing analogues, chiral PTC has emerged as a significant field, allowing for asymmetric synthesis. Catalysts derived from naturally occurring chiral amines, such as cinchona alkaloids, have been developed to induce enantioselectivity in reactions like alkylations. phasetransfer.com For example, the methylation of an indanone using N-[p-(trifluoromethyl)benzyl] cinchoninium bromide as the catalyst achieved high yield (95%) and high enantiomeric excess (92% ee). phasetransfer.com
Besides PTC, metal-based catalysts are widely used. Asymmetric hydrogenation of imines, a key step in reductive amination, is one of the most direct methods for producing chiral amines. acs.org This involves transition metal complexes with chiral ligands. researchgate.net While biocatalytic and organocatalytic strategies are gaining importance, transition metal catalysis remains a widely used approach for these transformations. acs.org
The table below summarizes different catalytic systems applicable to the synthesis of chiral amines and related compounds.
| Catalytic System | Reaction Type | Catalyst Example | Advantages |
| Phase Transfer Catalysis (PTC) | N-Alkylation | Quaternary Ammonium Salts (e.g., Aliquat 336) crdeepjournal.org | Facilitates inter-phase reactions, increases yield, reduces cycle times. mdma.chcrdeepjournal.org |
| Chiral Phase Transfer Catalysis | Asymmetric Alkylation | Cinchona Alkaloid Derivatives phasetransfer.com | Enables enantioselective synthesis of chiral products. phasetransfer.com |
| Transition Metal Catalysis | Asymmetric Hydrogenation | Rhodium- or Iridium-based complexes with chiral ligands acs.org | High efficiency and enantioselectivity for chiral amine synthesis. acs.org |
| Biocatalysis | Reductive Amination | Imine Reductases (IREDs) | High selectivity for chiral amines under mild conditions. wikipedia.orgresearchgate.net |
Advanced Purification Techniques for Synthetic Products
The purification of synthetic products, particularly chiral and polar compounds like this compound, often requires techniques beyond simple extraction and recrystallization. Advanced chromatographic methods are frequently employed to isolate the target compound with high purity.
Flash Chromatography is a commonly used method for purifying reaction mixtures. biotage.com However, for complex mixtures containing polar, basic compounds, standard silica (B1680970) gel chromatography may be insufficient. In such cases, specialized media can be used. For instance, strong cation exchange (SCX) media can be employed to capture basic compounds, including the desired amide product. The product is retained on the SCX column while neutral or acidic impurities are washed away. The captured product can then be released and eluted by washing the column with a basic solvent, such as a solution of ammonia (B1221849) in methanol. biotage.com
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is another powerful technique for purifying polar organic compounds. In reversed-phase chromatography, a non-polar stationary phase (like C18-functionalized silica) is used with a polar mobile phase. This method is highly effective for separating compounds that are difficult to resolve using normal-phase chromatography.
For the separation of enantiomers, which is critical for chiral compounds, Chiral Chromatography is the definitive method. This can be performed using both analytical and preparative scale HPLC systems equipped with a chiral stationary phase (CSP). The CSP contains a chiral selector that interacts differently with the two enantiomers of the compound, leading to their separation.
In some cases, a "catch-and-release" strategy using solid-phase extraction resins can be an effective alternative to chromatography, especially for removing unreacted starting materials or by-products. nih.gov This involves using a resin that selectively binds either the product or the impurities, allowing for a simple filtration-based workup. nih.gov For amidation reactions, this can avoid the need for aqueous workups or large-scale chromatographic purification. nih.gov
| Purification Technique | Principle of Separation | Application | Advantages |
| Flash Chromatography with SCX Media | Ion Exchange | Isolation of basic amide products from complex mixtures. biotage.com | Effective for capturing and purifying basic compounds, simplifies workup. biotage.com |
| Preparative RP-HPLC | Differential partitioning between a non-polar stationary phase and a polar mobile phase. | Purification of polar compounds and final product polishing. | High resolution and efficiency for polar molecules. |
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP). | Separation of enantiomers to obtain enantiopure products. | The definitive method for resolving stereoisomers. |
| Solid-Phase Resin Workup | Selective binding of product or impurities to a solid support. | Product isolation and purification, avoiding chromatography. nih.gov | Simplifies purification to a filtration process, good for scalability. nih.gov |
Computational and Theoretical Studies on N 2 1 Phenylethyl Amino Ethyl Acetamide and Analogues
Electronic Structure and Reactivity Analyses
Frontier Molecular Orbital (HOMO-LUMO) Theory and Charge Transfer
Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity of molecules. wikipedia.org The theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. dergipark.org.tr The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter for determining molecular stability and reactivity. wikipedia.orgnih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov This low energy gap facilitates intramolecular charge transfer (ICT), where electron density is transferred from the donor part to the acceptor part of the molecule upon photoexcitation. dergipark.org.tr In analogues of N-{2-[(1-phenylethyl)amino]ethyl}acetamide, computational studies using Density Functional Theory (DFT) have been employed to calculate these energy values and understand charge exchange within the molecule. nih.gov For instance, studies on various acetamide (B32628) derivatives show that the presence of aromatic rings and heteroatoms tends to decrease the HOMO-LUMO gap, thereby increasing the molecule's reactivity and potential for charge transfer interactions. nih.gov The electron-donating capacity is indicated by the HOMO energy, while the electron-accepting ability is shown by the LUMO energy. dergipark.org.tr These interactions are crucial for understanding reaction mechanisms. wikipedia.org
The table below presents representative data from computational studies on analogous compounds, illustrating typical energy values for frontier orbitals.
| Compound Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Method |
| Pyrazolo[3,4-d]pyrimidine Acetamide | -6.58 | -1.94 | 4.64 | DFT/B3LYP |
| Pyrazolo[3,4-d]pyrimidine Acetamide | -8.84 | 0.87 | 9.71 | HF |
| 2-(1-Phenylethylideneamino) guanidine | -5.92 | -1.21 | 4.71 | DFT/B3LYP |
This table is illustrative and compiled from data on structurally related molecules to provide context for the potential properties of this compound. dergipark.org.trnih.gov
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular bonding, charge delocalization, and hyperconjugative interactions within a molecule. materialsciencejournal.org It provides a detailed picture of the electron density distribution in Lewis-like bonding and anti-bonding orbitals. The stability of a molecule can be analyzed by examining the interactions between filled (donor) and vacant (acceptor) orbitals. materialsciencejournal.org
The following table summarizes key NBO interactions and their stabilization energies found in similar molecular structures.
| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy E(2) (kcal/mol) |
| n(N) | π(C=O) | Lone Pair to Anti-bonding Pi | ~52 |
| n(O) | σ(N-C) | Lone Pair to Anti-bonding Sigma | ~39 |
| π(C=C) | π*(C=C) | Pi Bond to Anti-bonding Pi | Varies |
Data is representative of interactions found in acetamide-containing structures and is intended to illustrate the types of interactions relevant to this compound. materialsciencejournal.org
Fukui Function Analysis for Electrophilic and Nucleophilic Sites
Fukui function (FF) analysis is a conceptual DFT tool used to identify and quantify the local reactivity of different atomic sites within a molecule. nih.gov It helps in predicting the most probable sites for electrophilic, nucleophilic, and radical attacks. nih.gov The analysis is based on how the electron density at a specific atomic site (k) changes with a change in the total number of electrons in the system. researchgate.net
The condensed Fukui functions are calculated as:
fk+ for nucleophilic attack (where the molecule accepts an electron).
fk- for electrophilic attack (where the molecule donates an electron). nih.gov
A higher value of the Fukui function at a particular site indicates a higher reactivity for that type of attack. Furthermore, the dual descriptor, Δfk (fk+ - fk-), can also be used; if Δfk > 0, the site is favored for a nucleophilic attack, and if Δfk < 0, it is favored for an electrophilic attack. nih.gov In studies of acetamide derivatives, Fukui analysis has been instrumental in pinpointing the atoms most likely to engage in bond formation with biological molecules. researchgate.net For instance, analyses often suggest that nitrogen and oxygen atoms are primary sites for interaction. researchgate.netnih.gov
The table below illustrates how Fukui functions can be used to rank atomic sites by reactivity in a hypothetical analogue.
| Atom | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) | Δfk | Predicted Reactivity |
| O(carbonyl) | 0.15 | 0.05 | 0.10 | Nucleophilic |
| N(amide) | 0.08 | 0.12 | -0.04 | Electrophilic |
| C(aromatic) | 0.03 | 0.09 | -0.06 | Electrophilic |
| N(amine) | 0.12 | 0.07 | 0.05 | Nucleophilic |
This table is a conceptual representation based on general principles of Fukui function analysis as applied to related compounds. researchgate.netnih.gov
Molecular Interactions and Dynamics
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. nih.govsemanticscholar.org This method is crucial in drug discovery for understanding binding mechanisms and for screening potential drug candidates. researchgate.net Docking simulations for acetamide-based compounds, which are analogues of this compound, have been performed to evaluate their potential as inhibitors for various biological targets, including monoamine oxidases (MAO-A and MAO-B) and cholinesterases. semanticscholar.org
These simulations reveal the specific interactions that stabilize the ligand within the receptor's binding pocket. researchgate.net Key interactions often include hydrogen bonds, hydrophobic interactions, and salt bridges. researchgate.netnih.gov For example, in the docking of an acetamide derivative into the σ1 receptor, a salt bridge was observed between the ligand's ionized morpholine (B109124) ring and an aspartate residue (Asp126), along with important contacts with other amino acids like tyrosine and tryptophan. nih.gov Similarly, studies on N-aryl-acetamide compounds targeting MAO-B have shown favorable binding free energies, indicating a strong and selective affinity for the enzyme. semanticscholar.org The predictive power of a docking protocol is often validated by redocking a known co-crystallized ligand into its receptor and checking if the simulation can reproduce the experimental pose, typically measured by a root-mean-square deviation (RMSD) value below 2.0 Å. semanticscholar.org
The table below summarizes typical docking results for acetamide analogues against various protein targets.
| Ligand | Protein Target | Key Interacting Residues | Type of Interaction | Binding Energy (kcal/mol) |
| Acetamide Analogue 1 | MAO-B | Tyr398, Tyr435 | Hydrogen Bond, π-π Stacking | -8.5 |
| Acetamide Analogue 2 | AChE | Trp84, Ser122 | Hydrophobic, Hydrogen Bond | -7.9 |
| Dichlorophenoxy-acetamide | σ1 Receptor | Asp126, Tyr120, Trp164 | Salt Bridge, Short Contacts | Not Specified |
This table is a compilation of representative findings from docking studies on various acetamide-containing compounds to illustrate potential interactions. semanticscholar.orgnih.gov
Molecular Dynamics (MD) Simulations for Biomolecular Stability
Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. In the context of drug design, MD simulations complement molecular docking by providing insights into the stability and dynamic behavior of a ligand-receptor complex in a simulated physiological environment. While docking provides a static snapshot of the binding pose, MD simulations can reveal how the complex evolves, confirming the stability of the predicted interactions and identifying any conformational changes.
An MD simulation starts with the docked complex and calculates the trajectories of atoms and molecules by iteratively solving Newton's equations of motion. The stability of the ligand within the binding site is often assessed by monitoring the root-mean-square deviation (RMSD) of the ligand's atomic positions over the course of the simulation. A stable, low RMSD value suggests that the ligand remains securely bound in its initial docked pose. Other parameters analyzed include the root-mean-square fluctuation (RMSF) of protein residues, which highlights flexible regions of the protein, and the network of intermolecular hydrogen bonds between the ligand and receptor over time. These simulations are essential for validating the binding hypothesis generated from docking studies and ensuring the predicted interactions are maintained in a dynamic system.
Intermolecular Interactions and Supramolecular Assembly
The solid-state structure of a compound is governed by intermolecular interactions, which dictate how individual molecules pack together to form a crystal lattice. This arrangement is known as the supramolecular assembly. For acetamide derivatives, hydrogen bonding is a dominant force in directing this assembly. researchgate.net
X-ray crystallography studies on compounds structurally related to this compound, such as (R)-2-Cyano-N-(1-phenylethyl)acetamide, have provided detailed insights into these interactions. researchgate.net In the crystal structures of such amides, it is common to observe N–H···O hydrogen bonds, where the amide nitrogen acts as a hydrogen bond donor and the carbonyl oxygen of an adjacent molecule acts as an acceptor. researchgate.net These interactions often link molecules into chains or more complex networks. researchgate.net
The table below lists common intermolecular interactions observed in the crystal structures of analogous acetamide compounds.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |
| Hydrogen Bond | N-H (amide) | O=C (carbonyl) | 2.8 - 3.2 | Forms chains and sheets |
| Weak Hydrogen Bond | C-H (aliphatic/aromatic) | O=C (carbonyl) | 3.0 - 3.5 | Stabilizes 3D network |
| Weak Hydrogen Bond | C-H (aliphatic/aromatic) | N (amine/amide) | 3.1 - 3.6 | Cross-links molecular chains |
| π-π Stacking | Phenyl Ring | Phenyl Ring | 3.3 - 3.8 | Stabilizes layered structures |
This table summarizes common interactions based on crystallographic data of related amide structures. nih.govresearchgate.net
Prediction of Non-Linear Optical (NLO) Properties
The investigation of non-linear optical (NLO) properties in organic molecules is a burgeoning field of materials science, driven by the potential for applications in optoelectronics, optical computing, and signal processing. researchgate.net Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the NLO response of molecules like this compound and its analogues. researchgate.net These calculations provide a foundational understanding of the structure-property relationships that govern NLO activity.
The NLO response of a molecule is primarily determined by its polarizability (α) and first hyperpolarizability (β). These parameters describe how the electron density of a molecule is distorted by an external electric field, such as that from a high-intensity laser. Molecules with large hyperpolarizability values are sought after for NLO applications. Computational studies on various organic compounds, including acetamide derivatives, have shown that the presence of electron-donating and electron-accepting groups connected by a π-conjugated system can significantly enhance the NLO response. nih.govjksus.org
For this compound, the phenylethyl group can act as an electron-donating portion, while the acetamide moiety can have electron-withdrawing characteristics. The delocalization of electrons across the molecular framework is key to its potential NLO properties. DFT calculations, often using functionals like B3LYP, are employed to optimize the molecular geometry and compute the NLO parameters. nih.govmdpi.com The calculated values are typically reported in atomic units (a.u.) and can be converted to electrostatic units (esu) for comparison with experimental data.
Table 1: Representative Predicted NLO Properties for Acetamide Analogues This table presents illustrative data based on computational studies of analogous compounds to demonstrate typical predicted values.
| Compound Analogue | Method/Basis Set | Dipole Moment (μ) (Debye) | Polarizability (α) (esu) | First Hyperpolarizability (β) (esu) |
|---|---|---|---|---|
| Benzothiazole (B30560) Derivative 1 | DFT/B3LYP/6-311G(d,p) | 3.5 | 25.5 x 10⁻²⁴ | 5.0 x 10⁻³⁰ |
| Benzothiazole Derivative 2 (with -CF₃) | DFT/B3LYP/6-311G(d,p) | 5.8 | 28.1 x 10⁻²⁴ | 14.2 x 10⁻³⁰ |
Note: The values presented are representative and derived from computational studies on analogous molecular structures. They serve to illustrate the type of data generated in such predictions.
Thermodynamic Calculations of Molecular Stability
Thermodynamic calculations are crucial for understanding the stability and reactivity of a molecule. Computational methods, such as DFT and ab initio calculations, can predict various thermodynamic parameters, including enthalpy of formation (ΔHf), Gibbs free energy (ΔG), and entropy (S). researchgate.netmdpi.com These calculations provide insights into the relative stability of different conformations of this compound and can help in understanding its potential reaction pathways.
The stability of a molecule is often correlated with its HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap (ΔE). mdpi.com A larger energy gap generally implies higher kinetic stability and lower chemical reactivity. mdpi.com Computational studies on benzothiazole derivatives have shown that the nature of substituent groups can significantly influence the HOMO-LUMO gap and, consequently, the molecule's stability. mdpi.com For instance, the introduction of electron-withdrawing groups can lower the energy gap, making the molecule more reactive.
Quantum chemical calculations can also be used to perform a conformational analysis to identify the most stable geometry of the molecule. For flexible molecules like this compound, which has several rotatable bonds, multiple conformers can exist. By calculating the energy of each optimized conformer, the global minimum energy structure, which is the most stable conformation, can be identified.
Table 2: Representative Calculated Thermodynamic Parameters for Amide and Amine Analogues This table presents illustrative data based on computational studies of analogous compounds to demonstrate typical predicted values.
| Parameter | Representative Value for Analogue 1 | Representative Value for Analogue 2 | Unit |
|---|---|---|---|
| Enthalpy of Formation (Gas Phase) | -50.5 | -35.2 | kcal/mol |
| Gibbs Free Energy of Formation | 25.8 | 40.1 | kcal/mol |
| Entropy | 105.3 | 115.7 | cal/mol·K |
Note: These values are illustrative and based on data from computational studies on structurally related compounds. They represent the type of thermodynamic data obtained through such theoretical calculations.
Terahertz (THz) Spectroscopy Prediction and Analysis
Terahertz (THz) spectroscopy is an emerging technique that probes low-frequency vibrational modes in molecules, typically in the range of 0.1 to 10 THz. researchgate.net These low-frequency modes are often associated with collective motions of the molecule, such as intermolecular vibrations (e.g., hydrogen bonding) and large-amplitude torsional modes of the molecular skeleton. researchgate.net THz spectroscopy is particularly sensitive to the crystalline structure and intermolecular interactions of a compound.
For a molecule like this compound, which contains both N-H and C=O groups, hydrogen bonding is expected to play a significant role in its solid-state structure. The secondary amide and secondary amine functionalities provide sites for hydrogen bond donors and acceptors. These intermolecular interactions would give rise to distinct features in the THz spectrum.
Computational simulations, primarily using DFT, are essential for the interpretation of experimental THz spectra. researchgate.net By calculating the vibrational frequencies and normal modes of the molecule in its crystalline form (often using periodic boundary conditions), a theoretical THz spectrum can be generated. This theoretical spectrum can then be compared with experimental data to assign the observed absorption peaks to specific molecular motions. For instance, studies on N-methyl acetamide have identified characteristic bands in the THz region related to its peptide bond vibrations. nih.gov A similar approach for this compound would involve computational modeling of its crystal structure to predict and analyze the vibrational modes originating from intermolecular hydrogen bonds and other collective motions.
Investigation of Biological Activity and Biochemical Pathways Non Clinical Contexts
Anticonvulsant Activity Evaluation
A comprehensive search for studies evaluating the anticonvulsant properties of N-{2-[(1-phenylethyl)amino]ethyl}acetamide yielded no specific results. The existing body of research focuses on structurally analogous compounds. For instance, studies on various 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives have been conducted to assess their potential as anticonvulsant agents. Similarly, research into other acetamide (B32628) derivatives has shown a range of activities in preclinical seizure models. However, these findings cannot be directly extrapolated to this compound due to the unique structure of the target compound. Without dedicated experimental data, its potential efficacy in models such as maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizures remains undetermined.
Mechanisms of Biochemical Action (e.g., Modulation of Amino Acid Metabolism Pathways)
Detailed investigations into the biochemical mechanisms of action of this compound, particularly concerning its potential to modulate amino acid metabolism pathways, have not been reported in the accessible scientific literature. Research on N-acyl amino acids has identified enzymes such as peptidase M20 domain containing 1 (PM20D1) and fatty acid amide hydrolase (FAAH) as key regulators of their metabolism. These pathways are crucial for various physiological processes. However, whether this compound interacts with these or other metabolic pathways is currently unknown.
Investigation of Ligand-Target Interactions at a Molecular Level (e.g., Binding Epitopes)
Consistent with the lack of broader biological data, there are no published studies on the ligand-target interactions of this compound at a molecular level. Understanding these interactions, including the identification of binding epitopes on potential protein targets, is fundamental to elucidating a compound's mechanism of action. Such studies, often employing techniques like X-ray crystallography or computational modeling, are contingent on the prior identification of biological activity, which, in the case of this compound, has not been documented.
Advanced Research Applications and Methodological Contributions
Applications in Chiral Synthesis and Resolution
The presence of the chiral 1-phenylethylamine (B125046) (α-PEA) fragment in N-{2-[(1-phenylethyl)amino]ethyl}acetamide makes it a valuable asset in the field of stereochemistry. Chiral amines, such as 1-phenylethylamine, are widely recognized as privileged chiral auxiliaries and inducers in asymmetric synthesis. iupac.orgnih.gov They play a crucial role in controlling the stereochemical outcome of chemical reactions, leading to the selective formation of one enantiomer over the other.
While direct applications of this compound as a chiral auxiliary are not extensively documented in publicly available research, its structural components suggest its potential utility. The 1-phenylethylamine moiety is a well-established resolving agent for racemic mixtures of acids through the formation of diastereomeric salts that can be separated by crystallization. nih.govwikipedia.org For instance, (S)-1-phenylethylamine has been successfully employed as a chiral auxiliary and a nitrogen atom donor in the synthesis of enantiomerically pure azetidine-2,4-dicarboxylic acids. rsc.org
Furthermore, derivatives of 1-phenylethylamine are instrumental in the asymmetric synthesis of more complex molecules. For example, chiral derivatives of beta-alanine (B559535) containing the alpha-phenylethyl group serve as useful starting materials for the asymmetric synthesis of beta-amino acids. nih.gov Given these precedents, this compound could potentially be utilized in similar capacities, either directly or after modification, to induce chirality in synthetic sequences.
Role as Key Intermediates in Complex Chemical Synthesis
The structural features of this compound make it a versatile intermediate in the synthesis of a variety of complex chemical entities for research and development.
Phenylethylamine and acetamide (B32628) scaffolds are prevalent in a wide array of biologically active molecules and pharmaceutical compounds. mdpi.com N-(2-phenylethyl)acetamide, a closely related compound, is recognized as a key intermediate in the synthesis of various drugs and bioactive molecules. chembk.comcymitquimica.com It serves as a building block in the development of compounds with potential therapeutic applications.
Derivatives of N-(1-phenylethyl)acetamide have also been explored in medicinal chemistry. For instance, a series of 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogs have been synthesized and evaluated for their anti-inflammatory and analgesic activities. nih.gov These studies highlight the potential of the N-(1-phenylethyl)acetamide core structure as a template for the discovery of new therapeutic agents. Consequently, this compound represents a valuable intermediate for the synthesis of novel pharmaceutical research compounds, offering a scaffold that can be further elaborated to explore structure-activity relationships.
The chiral diamine backbone of this compound provides a foundation for the synthesis of specialized reagents and ligands for various chemical transformations. Chiral ligands containing the 1-phenylethylamine moiety have been successfully applied in asymmetric catalysis. nih.gov The presence of two nitrogen atoms at a defined distance allows for the potential formation of bidentate ligands upon coordination with a metal center.
These ligands can be instrumental in a range of metal-catalyzed reactions, including asymmetric hydrogenation, transfer hydrogenation, and other enantioselective transformations. mdpi.com By modifying the acetamide group or the secondary amine, a library of ligands can be generated from the this compound precursor, each with potentially unique catalytic properties.
Development of Catalytic Ligands (e.g., C-H Activation Ligands)
While direct evidence for the use of this compound in the development of C-H activation ligands is not prominent in the current literature, the structural elements of the molecule suggest its potential in this emerging field. The design of effective ligands is paramount for the advancement of C-H activation, a powerful tool for the efficient and selective functionalization of organic molecules.
The development of novel ligands often involves the incorporation of chiral backbones and coordinating heteroatoms. The diamine structure of this compound could be adapted to create ligands that can direct and stabilize transition metal catalysts involved in C-H activation processes. Further research in this area could unveil the potential of this compound as a precursor to a new class of catalytic ligands.
Material Science Applications (e.g., Non-Linear Optical Materials)
Organic materials with non-linear optical (NLO) properties are of significant interest for applications in optoelectronics and photonics. mdpi.comresearchgate.net The NLO response of a molecule is often associated with the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system, which facilitates intramolecular charge transfer.
Acetamide-chalcone derivatives have been investigated for their two-photon absorption and multiphoton excited fluorescence properties, which are relevant to NLO applications. nih.gov These studies demonstrate that the acetamide group can be a component of larger chromophores with significant NLO activity. While this compound itself is not a traditional NLO chromophore, it could serve as a building block for the synthesis of more complex structures with desired NLO properties. For example, the phenyl group could be functionalized with electron-withdrawing groups, and the acetamide nitrogen could be linked to a π-conjugated system to create a push-pull architecture conducive to a strong second-order NLO response.
Below is a table summarizing the non-linear optical properties of some acetamide-chalcone derivatives, illustrating the potential of the acetamide moiety in this field.
| Compound | Maximum Absorption (nm) | Two-Photon Absorption Cross-Section (GM) |
| ChH | 330-350 | - |
| ChCH3 | 330-350 | - |
| ChN(CH3)2 | ~420 | >100% increase compared to others |
| ChBr | 330-350 | - |
| ChNO2 | 330-350 | - |
| (Data adapted from a study on acetamide-chalcone derivatives) nih.gov |
Methodological Advancements in Analytical Chemistry Utilizing the Compound or its Derivatives
In analytical chemistry, derivatization is a common strategy to enhance the detectability and separation of analytes. Chiral derivatizing agents are particularly valuable for the separation of enantiomers by chromatography.
The development of such reagents could lead to methodological advancements in the analysis of chiral molecules in complex biological and environmental samples.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-{2-[(1-phenylethyl)amino]ethyl}acetamide, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with phenylethylamine derivatives. For example:
- Step 1 : React 1-phenylethylamine with bromoethylacetamide under basic conditions (e.g., K₂CO₃ in DMF) to form the intermediate .
- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .
- Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to bromoacetamide) and temperature (60–80°C) to improve yield (reported 65–78%) .
Q. How is the structural characterization of this compound validated?
- Methodological Answer : Use a combination of:
- NMR : ¹H NMR (CDCl₃) should show peaks for acetamide (δ 2.0–2.1 ppm, singlet) and phenylethyl groups (δ 7.2–7.4 ppm, multiplet) .
- Mass Spectrometry : ESI-MS typically confirms the molecular ion [M+H]⁺ at m/z 235.2 .
- FT-IR : Key stretches include N–H (3300 cm⁻¹) and C=O (1650 cm⁻¹) .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer :
- In vitro assays : Screen against cancer cell lines (e.g., MCF-7, IC₅₀ ~50 µM) using MTT assays .
- Receptor binding : Computational docking (AutoDock Vina) predicts affinity for adrenergic receptors due to the phenylethylamine moiety .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for intermediates during synthesis?
- Case Study : If ¹H NMR of the intermediate shows unexpected splitting (e.g., δ 3.5 ppm), consider:
- Steric hindrance : Rotameric forms due to restricted rotation in the acetamide group .
- Solvent effects : Re-run NMR in DMSO-d₆ to stabilize conformers .
- Advanced validation : Use 2D NMR (COSY, HSQC) to assign ambiguous signals .
Q. What strategies address discrepancies between in vitro and in vivo efficacy for this compound?
- Methodological Answer :
- Pharmacokinetics : Improve bioavailability by derivatization (e.g., pro-drug formulations with ester linkages) .
- Metabolic stability : Test microsomal stability (human liver microsomes, NADPH cofactor) to identify rapid degradation pathways .
- Toxicity : Compare cytotoxicity (HEK293 cells) and in vivo tolerability (rodent LD₅₀) to refine therapeutic index .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
- Workflow :
- Docking : Use Schrödinger Suite to model interactions with target receptors (e.g., dopamine D2 receptor) .
- QSAR : Build regression models correlating substituent electronegativity (Hammett σ) with activity .
- MD Simulations : Run 100 ns trajectories (AMBER) to assess binding stability under physiological conditions .
Q. What advanced techniques validate the compound’s role in modulating enzyme kinetics?
- Experimental Design :
- Enzyme assays : Measure inhibition of acetylcholinesterase (AChE) via Ellman’s method (IC₅₀ determination) .
- Kinetic analysis : Use Lineweaver-Burk plots to identify competitive vs. non-competitive inhibition .
- Crystallography : Co-crystallize with AChE (PDB deposition) to resolve binding modes .
Q. How can green chemistry principles be applied to improve synthesis sustainability?
- Methodological Answer :
- Solvent replacement : Substitute DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .
- Catalysis : Use CuI nanoparticles to accelerate amide coupling (reducing reaction time by 40%) .
- Waste metrics : Calculate E-factor (kg waste/kg product) and optimize atom economy (>80%) via route redesign .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
